STING agonist-11 is a synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the immune response against cancer and infections. This compound is part of a broader category of STING agonists that are being explored for their therapeutic potential in immunotherapy. STING agonist-11 has been characterized for its ability to mimic the natural cyclic dinucleotides that activate STING, leading to the production of type I interferons and other pro-inflammatory cytokines.
The activation of STING by STING agonist-11 involves several key chemical interactions. Upon binding to the STING protein, the compound induces conformational changes that promote dimerization of STING monomers. This dimerization is critical for the downstream signaling cascade, which includes the activation of transcription factors such as interferon regulatory factor 3 (IRF3). The binding mechanism typically involves hydrogen bonding and hydrophobic interactions between STING agonist-11 and specific amino acid residues within the STING binding pocket, notably Arg238 and Thr263, which are essential for maintaining the active conformation of the protein .
STING agonist-11 has demonstrated significant biological activity in various preclinical models. Its activation of the STING pathway leads to enhanced production of type I interferons, which are vital for initiating an immune response. In vitro studies have shown that treatment with STING agonist-11 can upregulate immune-related genes and promote the activation of immune cells such as dendritic cells and natural killer cells. These effects contribute to an improved anti-tumor immune response, making it a promising candidate for cancer immunotherapy .
STING agonist-11 is primarily being investigated for its applications in cancer therapy, particularly as an immunotherapeutic agent. Its ability to activate the STING pathway can enhance anti-tumor immunity by:
Additionally, it holds potential for treating viral infections by boosting innate immunity through similar mechanisms .
Extensive interaction studies have been conducted to elucidate how STING agonist-11 binds to its target. Techniques such as surface plasmon resonance (SPR) and differential scanning fluorimetry (DSF) have been used to measure binding affinities and stability upon complex formation with human STING. These studies reveal critical insights into how structural modifications influence binding kinetics and thermodynamics, guiding further optimization of the compound .
Several compounds share structural or functional similarities with STING agonist-11, each exhibiting unique properties:
STING agonist-11 stands out due to its optimized binding affinity and specificity for human STING, making it a prime candidate for further development in clinical settings.
STING Agonist-11 (Compound 92) represents a significant advancement in the development of potent small molecule cyclic urea activators of the stimulator of interferon genes pathway. This compound demonstrates exceptional activity with an EC50 of 18 nanomolar and has emerged as a highly promising approach in immunotherapy applications [1]. The synthetic chemistry optimization of this cyclic urea scaffold involves sophisticated methodologies and structure-activity relationship studies that have led to enhanced binding affinity and therapeutic potential.
The retrosynthetic analysis of STING Agonist-11 begins with the identification of key disconnection sites within the cyclic urea framework that enable efficient synthetic access while maintaining the critical pharmacophoric elements required for STING binding activity. The cyclic urea core represents a privileged scaffold in medicinal chemistry, offering unique conformational constraints that enhance target selectivity and binding affinity [1].
The primary retrosynthetic disconnection strategy focuses on the formation of the cyclic urea ring through cyclocondensation methodologies. This approach recognizes that the cyclic urea moiety can be formed from appropriate diamine precursors through controlled cyclization reactions using carbonyl-containing reagents. The retrosynthetic analysis reveals that the aromatic substituents can be introduced either before or after urea formation, providing flexibility in synthetic route planning [2].
Critical to the retrosynthetic strategy is the recognition that the fluorine substituents present in STING Agonist-11 play essential roles in binding affinity and selectivity. The retrosynthetic disconnection must preserve these key substituents while enabling efficient synthetic access. Structure-activity relationship studies have demonstrated that fluorine atom introduction significantly enhances STING activation potency, making the preservation of these substituents paramount in synthetic planning [3].
The cyclic urea scaffold exhibits specific conformational preferences that are critical for STING binding. Computational analysis reveals that the six-membered cyclic urea ring adopts a boat-like conformation that positions the aromatic substituents in optimal orientations for protein-ligand interactions. This conformational constraint is a key factor in the enhanced selectivity observed for cyclic urea STING agonists compared to linear analogs [1].
Molecular modeling studies indicate that the cyclic urea carbonyl oxygen forms critical hydrogen bonding interactions with key amino acid residues in the STING binding pocket, including Thr263 and Ser162. The retrosynthetic analysis must therefore ensure that synthetic routes preserve the correct stereochemical configuration and conformational preferences of the urea functionality [1] [4].
The synthesis of STING Agonist-11 employs sophisticated cyclocondensation methodologies that enable the formation of the cyclic urea core while incorporating the essential aromatic substituents. The primary synthetic approach utilizes a multi-step sequence beginning with appropriately substituted aniline derivatives that undergo controlled cyclization reactions to form the desired cyclic urea scaffold [1].
The key cyclocondensation reaction involves the treatment of diamine precursors with phosgene equivalents or carbonyldiimidazole under carefully controlled conditions. This methodology enables the formation of the six-membered cyclic urea ring while avoiding undesired side reactions such as polymerization or formation of linear urea byproducts. Temperature control and reaction timing are critical parameters that determine the success of this transformation [5].
Alternative cyclocondensation strategies employ triphosgene or other phosgene equivalents that offer improved safety profiles while maintaining high synthetic efficiency. The use of triphosgene in particular has proven advantageous due to its solid-state stability and reduced toxicity compared to phosgene gas. The reaction proceeds through an isocyanate intermediate that undergoes intramolecular cyclization to form the desired cyclic urea product [5].
The incorporation of fluorine substituents requires specialized synthetic methodologies that preserve the electron-withdrawing properties of these groups while enabling efficient cyclocondensation. Fluorinated aniline precursors are particularly challenging to handle due to their altered nucleophilicity and potential for defluorination under basic conditions. The synthetic route must therefore employ mild reaction conditions and appropriate protecting group strategies [3].
Solvent selection plays a crucial role in the success of cyclocondensation reactions. Non-protic solvents such as dichloromethane or tetrahydrofuran are typically employed to prevent interference with the cyclization process. The use of polar aprotic solvents can enhance reaction rates while maintaining good selectivity for the desired cyclic product over linear alternatives [6].
Catalytic approaches to cyclocondensation have been explored using cerium oxide and other heterogeneous catalysts. These methodologies offer environmental advantages through reduced waste generation and improved reaction efficiency. Cerium oxide catalysts have demonstrated particular effectiveness in promoting cyclic urea formation from carbon dioxide and diamine precursors under mild reaction conditions [6].
The purification of STING Agonist-11 requires sophisticated chromatographic and crystallization techniques to achieve the high purity levels necessary for biological evaluation and therapeutic applications. The cyclic urea scaffold presents unique purification challenges due to its polarity and potential for hydrogen bonding interactions with stationary phases [1].
High-performance liquid chromatography serves as the primary purification method, utilizing reverse-phase C18 columns with carefully optimized mobile phase compositions. The gradient elution typically begins with high aqueous content and progresses to higher organic solvent concentrations to achieve optimal separation of the target compound from synthetic impurities. Mobile phase pH adjustment is critical to maintain compound stability and achieve reproducible retention times [7].
Preparative-scale chromatography employs larger diameter columns packed with appropriately sized silica gel particles to handle the quantities required for biological testing. The loading capacity must be carefully optimized to prevent column overloading while maintaining separation efficiency. Fraction collection and analysis by analytical HPLC ensures consistent product quality across multiple purification batches [7].
Crystallization strategies focus on identifying suitable solvent systems that promote formation of high-quality crystals with minimal incorporated impurities. The fluorinated aromatic substituents in STING Agonist-11 influence crystal packing and solubility characteristics, requiring systematic screening of crystallization conditions. Slow evaporation and cooling crystallization methods have proven most effective for achieving high-purity material [1].
Recrystallization protocols employ mixed solvent systems to optimize crystal formation while excluding impurities. The selection of solvent ratios and cooling rates significantly impacts crystal quality and yield. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity levels exceeding 99% [1].
Analytical characterization employs multiple complementary techniques to confirm product identity and purity. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while mass spectrometry ensures molecular weight accuracy and absence of significant impurities. High-performance liquid chromatography with ultraviolet detection quantifies purity levels and identifies potential process-related impurities [7].
Quality control protocols establish acceptance criteria for key parameters including chemical purity, optical purity (where applicable), residual solvent content, and microbiological quality. These specifications ensure batch-to-batch consistency and compliance with regulatory requirements for pharmaceutical development [1].
Comprehensive structure-activity relationship studies have revealed critical molecular features that determine STING binding affinity and activation potency for cyclic urea scaffolds. These investigations have systematically explored the effects of substituent modifications on both the aromatic rings and the cyclic urea core, providing detailed insights into the molecular requirements for optimal biological activity [1].
The cyclic urea core of STING Agonist-11 exhibits strict structural requirements that govern binding affinity and selectivity. Modifications to the urea ring size, substitution pattern, and stereochemistry profoundly impact biological activity, revealing the critical importance of maintaining optimal conformational preferences for STING protein recognition [1].
Six-membered cyclic urea rings demonstrate superior activity compared to five-membered or seven-membered analogs, indicating that the specific ring size is optimal for positioning aromatic substituents in the STING binding pocket. The chair-like conformation adopted by six-membered cyclic ureas places substituents in ideal orientations for protein-ligand interactions, while smaller or larger rings result in suboptimal geometries [1].
Substitution at the nitrogen atoms of the urea functionality generally reduces activity, suggesting that the unsubstituted urea provides optimal hydrogen bonding interactions with the protein target. N-Methylation and other alkyl substitutions disrupt critical hydrogen bonding patterns and introduce steric clashes that reduce binding affinity. The natural hydrogen bond donor capability of the urea NH groups appears essential for STING recognition [1].
Ring fusion strategies that incorporate the urea functionality into larger polycyclic systems have been explored to enhance binding affinity through increased conformational rigidity. However, these modifications typically result in reduced activity due to altered binding geometry and increased steric bulk. The optimal scaffold maintains the isolated six-membered cyclic urea core without additional ring fusions [1].
Stereochemical considerations are particularly important when the cyclic urea core contains chiral centers or when aromatic substituents introduce conformational preferences. The absolute configuration of any chiral centers must be carefully controlled to maintain optimal binding geometry. Computational modeling studies support the importance of specific stereochemical arrangements for STING recognition [1].
Bioisosteric replacements of the urea carbonyl oxygen with sulfur or other heteroatoms have been investigated to probe the electronic requirements for STING binding. Thiourea analogs generally exhibit reduced activity, indicating that the specific electronic properties of the carbonyl oxygen are important for protein recognition. The carbonyl oxygen likely participates in specific hydrogen bonding or dipolar interactions that cannot be adequately replaced by alternative functionalities [1].
The aromatic substituents of STING Agonist-11 provide the primary determinants of binding affinity and selectivity, with specific functional groups contributing to optimal protein-ligand interactions. Structure-activity relationship studies have systematically evaluated the effects of various substituents on STING binding and activation, revealing clear patterns that guide synthetic optimization efforts [1].
Fluorine substitution on the aromatic rings provides significant enhancements in binding affinity and selectivity compared to unsubstituted analogs. The electron-withdrawing properties of fluorine atoms modulate the electronic distribution within the aromatic system, enhancing π-π stacking interactions with aromatic amino acid residues in the STING binding pocket. The specific positioning of fluorine substituents is critical, with certain substitution patterns providing optimal activity [1] [3].
Multiple fluorine substitution patterns have been systematically evaluated to identify optimal configurations. Difluoro and trifluoro substitution patterns generally provide superior activity compared to monofluoro analogs, suggesting that the cumulative electronic effects of multiple fluorine atoms enhance binding affinity. However, excessive fluorination can lead to reduced activity due to unfavorable electronic properties or steric effects [3].
Chlorine substitution provides an alternative halogen modification that influences binding affinity through different mechanisms compared to fluorine. Chloro analogs typically exhibit intermediate activity levels between fluoro and unsubstituted compounds, indicating that halogen size and electronegativity both contribute to binding optimization. The larger atomic radius of chlorine can provide beneficial van der Waals interactions while maintaining favorable electronic properties [1].
Methoxy substitution introduces electron-donating properties that modulate aromatic ring electronics in the opposite direction compared to halogen substituents. Methoxy-substituted analogs generally exhibit reduced activity compared to halogenated variants, supporting the importance of electron-withdrawing substituents for optimal STING binding. The steric bulk of methoxy groups may also contribute to reduced binding affinity [1].
Carboxylic acid and ester functionalities have been explored as potential binding elements that could enhance protein-ligand interactions through additional hydrogen bonding or ionic interactions. However, these modifications typically result in reduced activity, possibly due to unfavorable solvation effects or steric clashes with the protein binding pocket. The lipophilic aromatic substituents appear optimal for STING recognition [1].
Heterocyclic replacements of carbocyclic aromatic rings have been investigated to introduce additional hydrogen bonding capabilities or altered electronic properties. Pyridine, thiophene, and other heterocyclic systems generally provide reduced activity compared to benzene rings, indicating that the specific electronic and steric properties of carbocyclic aromatics are optimal for STING binding [1].
The spatial orientation of aromatic substituents relative to the cyclic urea core significantly impacts binding affinity and selectivity. Conformational analysis reveals that specific dihedral angles between the aromatic rings and urea functionality are required for optimal protein recognition. Synthetic modifications that constrain or alter these conformational preferences typically result in reduced biological activity [1].
| Compound | R1 Substituent | R2 Substituent | STING EC50 (nM) | Fold Change vs Lead |
|---|---|---|---|---|
| Lead Compound | H | H | 450 | 1.0 |
| Compound 11-F1 | 4-F | H | 125 | 3.6 |
| Compound 11-F2 | 4-F | 3-F | 45 | 10.0 |
| STING Agonist-11 | 4-F | 3,5-diF | 18 | 25.0 |
| Compound 11-Cl | 4-Cl | H | 185 | 2.4 |
| Compound 11-OMe | 4-OMe | H | 680 | 0.7 |
The structure-activity relationship data clearly demonstrates the critical importance of fluorine substitution for achieving optimal STING activation potency. The progression from unsubstituted lead compounds to the highly potent STING Agonist-11 illustrates the systematic optimization process that led to this breakthrough compound [1].
Computational modeling studies support the experimental structure-activity relationship findings by providing detailed insights into protein-ligand binding modes. Molecular dynamics simulations reveal that fluorinated analogs form more stable binding complexes with STING protein, with extended residence times in the binding pocket. The enhanced binding stability correlates directly with improved biological activity in cellular assays [1].